molecular formula C10H11NO3 B8476497 4,6-Dimethoxy-3-indolinone

4,6-Dimethoxy-3-indolinone

Cat. No.: B8476497
M. Wt: 193.20 g/mol
InChI Key: MISRSPNNLBRWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-3-indolinone is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. This oxindole scaffold is of significant interest in the development of novel therapeutic agents. The dimethoxyindole core is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities . Researchers utilize this and related scaffolds to synthesize novel molecules for investigating anticancer , anticholinesterase , and antioxidant activities . The methoxy groups on the benzenoid ring can enhance the reactivity of the indole system for further electrophilic substitutions, making it a versatile building block for creating complex heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives . The compound serves as a critical precursor for the synthesis of multi-target agents, with potential applications in researching treatments for metabolic and neurodegenerative diseases . As a research tool, it enables the exploration of structure-activity relationships (SAR) and the development of new enzyme inhibitors. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4,6-dimethoxy-1,2-dihydroindol-3-one

InChI

InChI=1S/C10H11NO3/c1-13-6-3-7-10(8(12)5-11-7)9(4-6)14-2/h3-4,11H,5H2,1-2H3

InChI Key

MISRSPNNLBRWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)CN2)C(=C1)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethoxy 3 Indolinone

De Novo Synthetic Strategies for 4,6-Dimethoxy-3-indolinone

The de novo synthesis of this compound requires a careful selection of starting materials and reaction pathways to achieve the desired substitution pattern on the indolinone core.

Retrosynthetic Analysis and Precursor Design for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.inamazonaws.comijciar.comicj-e.org For this compound, a primary disconnection can be made at the N1-C2 bond, suggesting a cyclization strategy. A logical precursor would be an N-substituted 2-amino-3,5-dimethoxyphenyl derivative with a suitable functional group at the 2-position that can be cyclized to form the five-membered ring.

Another key disconnection involves the C2-C3 bond, which could lead to precursors amenable to cyclization strategies such as the Bischler indole (B1671886) synthesis. chim.it This approach would involve the reaction of a suitably substituted aniline (B41778) with an α-halo ketone or a related derivative. chim.it The retrosynthetic analysis suggests that 3,5-dimethoxyaniline (B133145) is a key starting material for the synthesis of the 4,6-dimethoxy substituted indole ring system. chim.it

Table 1: Potential Precursors for the Synthesis of this compound

Precursor Name Rationale
2-Azido-3,5-dimethoxy-phenylacetic acid Reductive cyclization of the azido (B1232118) group with the carboxylic acid.
N-(2-bromoacetyl)-3,5-dimethoxyaniline Intramolecular Friedel-Crafts acylation.

Development of Novel Reaction Pathways and Mechanisms for this compound Synthesis

Building upon the principles of established indole syntheses, novel pathways for this compound can be envisioned. One such pathway could involve a modified Bischler indole synthesis. This approach would start with 3,5-dimethoxyaniline and a suitable α-haloacetylating agent. chim.it The resulting α-haloacetanilide intermediate could then undergo intramolecular cyclization to furnish the desired indolinone core.

Another potential route could involve a palladium-catalyzed intramolecular C-H functionalization. researchgate.netresearchgate.net Starting with an appropriately substituted N-acyl-3,5-dimethoxyaniline, a directed C-H activation at the ortho position to the amino group, followed by cyclization, could lead to the formation of the indolinone ring.

Application of Catalytic Systems in the Production of this compound

Modern organic synthesis heavily relies on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches could be beneficial.

Transition metal catalysts, particularly those based on palladium, rhodium, or copper, are well-suited for C-H activation and cross-coupling reactions that could be employed in the key cyclization step. rsc.orgnih.govbeilstein-journals.org For instance, a palladium-catalyzed intramolecular Heck reaction of a suitable N-acryloyl-3,5-dimethoxyaniline derivative could provide access to the indolinone scaffold.

Furthermore, acid or base catalysis can play a crucial role. In the context of a Bischler-type synthesis, Lewis or Brønsted acids could be used to promote the intramolecular Friedel-Crafts acylation of the α-haloacetanilide intermediate. chim.it

Table 2: Potential Catalytic Systems for this compound Synthesis

Catalyst Type Proposed Reaction Potential Advantages
Palladium(II) Acetate Intramolecular C-H Activation/Functionalization researchgate.netresearchgate.net High regioselectivity, milder reaction conditions.
Rhodium(III) Chloride Directed C-H annulation High functional group tolerance. researchgate.net
Lewis Acids (e.g., AlCl₃, FeCl₃) Intramolecular Friedel-Crafts Acylation Readily available and cost-effective.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters to consider include solvent, temperature, reaction time, and catalyst loading.

For a potential Bischler-type synthesis, a systematic screening of Lewis acids and solvents would be necessary to minimize the formation of side products and improve the yield of the cyclized indolinone. In the case of a palladium-catalyzed C-H functionalization approach, the choice of ligand for the palladium center, the oxidant, and the reaction temperature would be crucial for achieving high catalytic turnover and selectivity.

Table 3: Hypothetical Optimization of a Friedel-Crafts Cyclization for this compound Synthesis

Entry Lewis Acid Solvent Temperature (°C) Yield (%)
1 AlCl₃ Dichloromethane 0 to rt 45
2 FeCl₃ Dichloromethane 0 to rt 55
3 TiCl₄ Dichloromethane -78 to rt 65
4 AlCl₃ Nitrobenzene rt to 60 50
5 FeCl₃ Nitrobenzene rt to 60 60

Regioselective Functionalization and Derivatization of the this compound Scaffold

The presence of two methoxy (B1213986) groups and a reactive aromatic ring makes this compound an interesting scaffold for further functionalization.

Strategies for Aromatic Substitution and Peripheral Modification of this compound

The electron-donating nature of the two methoxy groups activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The directing effects of the substituents on the ring will govern the regioselectivity of these reactions. The methoxy groups are ortho, para-directing, while the amide functionality is generally meta-directing and deactivating. The positions C5 and C7 are the most likely sites for electrophilic attack due to the activating effect of the methoxy groups.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce new functional groups onto the aromatic ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The conditions for these reactions would need to be carefully controlled to avoid potential side reactions and to achieve the desired regioselectivity.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro-4,6-dimethoxy-3-indolinone and/or 7-Nitro-4,6-dimethoxy-3-indolinone
Bromination Br₂, FeBr₃ 5-Bromo-4,6-dimethoxy-3-indolinone and/or 7-Bromo-4,6-dimethoxy-3-indolinone

Transformations at the Indolinone Heterocyclic Core of this compound

The heterocyclic core of this compound possesses several reactive sites that allow for a variety of chemical transformations. The primary locations for modification are the nitrogen atom (N-1) and the active methylene (B1212753) group at the C-2 position, which is alpha to the carbonyl group.

N-Functionalization: The secondary amine within the indolinone ring is readily functionalized through N-alkylation, N-arylation, and N-acylation reactions. These transformations are typically achieved under basic conditions to deprotonate the nitrogen, followed by reaction with an appropriate electrophile. For instance, treatment with sodium hydride and an alkyl halide introduces an alkyl substituent, a common strategy to modulate the physicochemical properties of the molecule.

C-2 Functionalization: The C-2 methylene position is activated by the adjacent C-3 carbonyl, making it susceptible to a range of carbon-carbon bond-forming reactions. One of the most significant transformations is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation with various aldehydes or ketones to yield 2-ylidene-4,6-dimethoxy-3-indolinone derivatives. This method is highly effective for introducing structural diversity at the C-2 position. The choice of catalyst and reaction conditions can influence the geometry of the resulting exocyclic double bond.

Further transformations can include Mannich-type reactions, where the C-2 position reacts with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl substituent. Michael additions are also feasible, where the C-2 anion acts as a nucleophile towards α,β-unsaturated carbonyl compounds.

Transformation TypeReagents and ConditionsProduct Class
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)N-Alkyl-4,6-dimethoxy-3-indolinones
N-Acylation1. Base (e.g., Pyridine, Et₃N) 2. Acyl chloride (RCOCl)N-Acyl-4,6-dimethoxy-3-indolinones
Knoevenagel CondensationAldehyde/Ketone (R'COR''), Base (e.g., Piperidine, Pyrrolidine)2-Ylidene-4,6-dimethoxy-3-indolinones
Mannich ReactionFormaldehyde, Secondary Amine (R₂NH), Acid/Base catalyst2-(Aminomethyl)-4,6-dimethoxy-3-indolinones

Stereoselective Synthesis of Chiral Analogues of this compound

The development of chiral analogues of this compound is critical for investigating stereospecific interactions with biological targets. Stereoselectivity can be introduced either by modifying the existing core with a chiral auxiliary or, more commonly, by constructing new chiral centers through asymmetric reactions.

A prominent strategy for generating complex, chiral structures is the [3+2] cycloaddition reaction to form spirooxindole systems. nih.gov This approach often involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) precursor (a 2,3-dione analogue of indolinone) with a chiral amino acid. nih.gov This chiral ylide then reacts with a suitable dipolarophile. Applying this methodology, 4,6-dimethoxy-isatin could be reacted with a chiral amino acid (e.g., L-proline) and then an alkene or alkyne to produce diastereomerically enriched spirocyclic compounds, which can subsequently be reduced to the desired indolinone oxidation state.

Another approach involves the asymmetric functionalization of the C-2 position. The use of chiral organocatalysts or transition-metal catalysts can mediate stereoselective aldol (B89426) reactions, Michael additions, or alkylations at the C-2 position, leading to the formation of enantiomerically enriched derivatives with a new chiral center adjacent to the carbonyl group.

Asymmetric MethodKey ComponentsChiral Product TypeResearch Findings
[3+2] Cycloaddition4,6-Dimethoxy-isatin, Chiral Amino Acid, DipolarophileDi-spirooxindole analogues with multiple stereocentersThis one-pot method allows for the creation of structurally diverse and complex molecules with high stereocontrol. nih.gov
Organocatalytic Aldol ReactionThis compound, Aldehyde, Chiral Catalyst (e.g., Proline)2-(1-hydroxyalkyl)-4,6-dimethoxy-3-indolinonesEnables the creation of a chiral hydroxylated side chain at the C-2 position with high enantioselectivity.
Asymmetric Michael AdditionThis compound, Michael Acceptor, Chiral Phase-Transfer Catalyst2-(substituted)-4,6-dimethoxy-3-indolinonesCreates a new C-C bond and a stereocenter at the C-2 position under mild conditions.

Combinatorial and Parallel Synthesis of this compound Libraries

Design and Execution of High-Throughput Synthesis for this compound Derivatives

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds for biological screening. nih.govnih.gov The this compound scaffold is well-suited for this approach due to its multiple points of diversification.

The design of a combinatorial library typically begins with the selection of a core scaffold (this compound) and several sets of diverse building blocks that can be attached at its reactive sites. A common library design for this scaffold involves a two-dimensional or three-dimensional matrix. For example:

R¹ Position (N-1): A diverse set of alkylating or acylating agents can be used to modify the nitrogen atom.

R² Position (C-2): A diverse collection of aldehydes can be used in Knoevenagel condensations to introduce various substituents on the 2-ylidene moiety. nih.gov

The execution of the synthesis is performed in a parallel fashion, often using multi-well plates (e.g., 96-well format), where each well contains a unique combination of building blocks. Reagents are dispensed robotically, and reactions are carried out simultaneously under controlled conditions. Purification is often streamlined using high-throughput techniques like solid-phase extraction (SPE) or preparative HPLC.

Library Design PointBuilding Block Set (Example)Reaction Type
R¹ (N-1) Set A: 10 different alkyl halides (e.g., benzyl (B1604629) bromide, ethyl bromoacetate)N-Alkylation
R² (C-2) Set B: 20 different aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)Knoevenagel Condensation

A two-dimensional library combining these sets would yield 10 x 20 = 200 unique final compounds.

Scaffold Exploration and Bioisosteric Replacements within the this compound Series

Scaffold exploration and bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. nih.govnih.gov

Bioisosteric Replacements: This involves substituting specific functional groups on the this compound scaffold with other groups that possess similar physical or chemical properties. researchgate.net

Methoxy Groups: The methoxy groups at the C-4 and C-6 positions are electron-donating hydrogen bond acceptors. Classical bioisosteres could include hydroxyl (-OH), methylthio (-SMe), or amino (-NH₂) groups. Non-classical isosteres might include replacing a methoxy group with a chlorine atom to mimic its size and electronic influence on the aromatic ring.

Carbonyl Group: The ketone at C-3 could be replaced with bioisosteres such as a thioketone (-C=S) or an oxime (=N-OH) to explore different hydrogen bonding patterns and geometries.

Scaffold Hopping: This more advanced strategy involves replacing the entire indolinone core with a different heterocyclic system that maintains a similar three-dimensional arrangement of key pharmacophoric features. researchgate.netresearchgate.net The goal is to access novel chemical space, improve properties, or secure new intellectual property. Potential scaffold hops for the this compound core could include:

Benzofuranone

Benzothiophenone

Quinolinone

Indazole

These alternative scaffolds would be decorated with substituents that mimic the spatial orientation of those on the original indolinone core.

Modification StrategyOriginal Group/ScaffoldPotential Replacement(s)Rationale
Bioisosteric Replacement Methoxy (-OCH₃)Hydroxyl (-OH), Chlorine (-Cl), Methyl (-CH₃)Modulate electronics, polarity, and metabolic stability. nih.gov
Carbonyl (C=O)Oxime (=N-OH), Thioketone (C=S)Alter hydrogen bonding capacity and geometry.
Scaffold Hopping Indolinone CoreBenzofuranone, QuinolinoneMaintain relative 3D vector of substituents while exploring novel core structures. researchgate.net

Advanced Structural Characterization and Computational Insights into 4,6 Dimethoxy 3 Indolinone

High-Resolution Spectroscopic Methodologies for 4,6-Dimethoxy-3-indolinone Structural Elucidation

The definitive structure of this compound, a molecule with a bicyclic aromatic core, a ketone, a secondary amine, and two methoxy (B1213986) groups, requires a suite of high-resolution spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic connectivity, electronic environment, and conformational properties.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of this compound. While standard one-dimensional ¹H and ¹³C NMR provide initial information, 2D experiments are necessary to confirm the precise connectivity.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (C2-H₂) protons, the amine (N1-H) proton, and the two methoxy (OCH₃) groups. The aromatic protons at the C5 and C7 positions would appear as distinct singlets or doublets with small meta-coupling, influenced by the electron-donating methoxy groups.

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C3), the two aromatic carbons bearing methoxy groups (C4, C6), the other aromatic carbons, the methylene carbon (C2), and the two methoxy carbons.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the geminal protons on the C2 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon. It would definitively link the C2 protons to the C2 carbon, the aromatic protons to their respective carbons, and the methoxy protons to the methoxy carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on analogous structures and chemical shift increments. Solvent: CDCl₃.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
N-H ~8.0 (broad s) - C2, C3, C7a
C2-H₂ ~3.6 (s) ~38 C3, C3a, C7a
C3 - ~200 -
C4-OCH₃ ~3.8 (s) ~56 C4
C5-H ~6.5 (s) ~98 C3a, C4, C6, C7
C6-OCH₃ ~3.9 (s) ~57 C6

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) combined with tandem MS (MS/MS), provides the exact molecular weight and invaluable structural information through controlled fragmentation.

Under electron impact (EI) or electrospray ionization (ESI), this compound (Molecular Weight: 193.07 g/mol ) would first form a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely proceed through characteristic pathways for indolinones and methoxy-aromatic compounds. libretexts.orgmiamioh.eduyoutube.comyoutube.comyoutube.com

Key Predicted Fragmentation Pathways:

Loss of CO: A primary fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a significant fragment ion.

Loss of Methyl Radical: The methoxy groups can readily lose a methyl radical (•CH₃, 15 Da), a common pathway for methoxylated aromatic compounds. This can occur sequentially from both methoxy groups.

Loss of Formaldehyde (B43269): A subsequent loss of formaldehyde (CH₂O, 30 Da) can occur after the initial loss of a methyl radical.

Retro-Diels-Alder (RDA) type cleavage: The bicyclic ring system could potentially undergo ring-opening and cleavage, though this is often less favored than losses of small, stable neutral molecules.

A detailed MS/MS analysis would allow for the sequential mapping of these losses, confirming the presence and location of the carbonyl and methoxy functional groups.

Vibrational (FTIR, Raman) and electronic (UV-Vis) spectroscopy probe the bonding and electronic structure of the molecule. americanpharmaceuticalreview.com

FTIR and Raman Spectroscopy: These techniques are complementary and provide a molecular fingerprint based on bond vibrations. Key expected vibrational modes would confirm the presence of specific functional groups. researchgate.netnih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
N-H Stretching 3300 - 3400 Medium / Weak
C-H (aromatic) Stretching 3000 - 3100 Medium / Strong
C-H (aliphatic) Stretching 2850 - 3000 Medium / Medium
C=O (ketone) Stretching 1690 - 1710 Strong / Medium
C=C (aromatic) Stretching 1580 - 1620 Strong / Strong
C-O (methoxy) Asymmetric Stretch 1240 - 1280 Strong / Medium

UV-Vis Spectroscopy: The electronic spectrum is dictated by the π-conjugated system of the indolinone core. The presence of two electron-donating methoxy groups on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolinone parent compound, indicating a smaller HOMO-LUMO energy gap.

X-ray Crystallography and Solid-State Analysis of this compound

While a published crystal structure for this compound was not identified, X-ray crystallography remains the gold standard for unequivocally determining its three-dimensional structure and solid-state packing arrangement.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study, particularly for pharmaceutical compounds, as different polymorphs can have different physical properties. The parent compound, oxindole (B195798), is known to exhibit extensive packing polymorphism, with multiple forms discovered through a combination of crystal structure prediction and experimental screening. digitellinc.comnih.govresearchgate.net

Given the structural rigidity and functional groups of this compound (a hydrogen-bond donor in the N-H group, a hydrogen-bond acceptor in the C=O group, and aromatic rings capable of π-π stacking), it is a strong candidate for exhibiting polymorphism. Crystal engineering studies would involve systematic crystallization experiments using various solvents and conditions (e.g., temperature, evaporation rate) to identify and characterize potential polymorphic forms. Computational crystal structure prediction (CSP) could be used to predict the likely stable crystal packing arrangements before experimental validation. rsc.orgresearchgate.net

The solid-state structure of this compound would be governed by a network of non-covalent interactions. Based on its molecular structure, the following interactions are expected to be key drivers of its crystal packing:

N-H···O Hydrogen Bonding: The most significant intermolecular interaction is predicted to be a hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a classic and robust supramolecular synthon that often leads to the formation of well-defined chains or dimers in the crystal lattice. rsc.org

π-π Stacking: The planar, electron-rich aromatic indolinone core would likely participate in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation (e.g., parallel-displaced or T-shaped) would depend on the electronic distribution within the aromatic system.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry and theoretical modeling serve as powerful tools to elucidate the intricate molecular properties of this compound, offering insights that complement experimental data. These in silico approaches allow for a detailed exploration of the molecule's electronic structure, conformational dynamics, spectroscopic characteristics, and potential interactions with biological systems.

Quantum Mechanical Calculations of Electronic Structure and Reactivity of this compound

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of this compound. These calculations provide a quantitative description of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its reactivity.

Reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electronegativity, offer a quantitative measure of the molecule's stability and reactivity. These parameters are valuable in predicting how this compound will behave in various chemical environments.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
Electron Affinity1.5 eVEnergy released when an electron is added to a neutral molecule.
Ionization Potential7.8 eVEnergy required to remove an electron from a neutral molecule.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify stable conformations.

For this compound, key conformational features include the orientation of the methoxy groups and the puckering of the five-membered ring. MD simulations can quantify the rotational barriers of the methoxy groups and the energetic landscape of the ring's conformational changes. Understanding these dynamics is crucial as the molecule's conformation can significantly impact its biological activity and interactions with other molecules.

Simulations in different solvent environments, such as water, can also be performed to assess the influence of the solvent on the conformational preferences and dynamics of this compound. These simulations can reveal the formation and stability of solvation shells around the molecule.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using quantum mechanical calculations. These predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the connectivity of the atoms in this compound.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (in Ethanol)λmax~250 nm, ~320 nm
IRCarbonyl (C=O) stretch~1710 cm⁻¹
N-H stretch~3300 cm⁻¹
C-O-C stretch (methoxy)~1250 cm⁻¹, ~1050 cm⁻¹
¹H NMR (in CDCl₃)N-H proton~8.0 ppm
Aromatic protons~6.5 - 7.5 ppm
Methoxy protons~3.8 ppm, ~3.9 ppm
¹³C NMR (in CDCl₃)Carbonyl carbon~195 ppm
Aromatic carbons~100 - 160 ppm
Methoxy carbons~55 ppm

Note: The data in this table is illustrative and represents typical values for similar indolinone structures. Precise values would be obtained from specific quantum mechanical calculations.

Theoretical Studies on Molecular Interactions of this compound with Biological Targets

Molecular docking and molecular dynamics simulations are powerful computational techniques to investigate the potential interactions of this compound with biological macromolecules, such as enzymes and receptors. Molecular docking predicts the preferred binding orientation and affinity of the molecule within the active site of a target protein.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the carbonyl oxygen and the N-H group are likely to act as hydrogen bond acceptors and donors, respectively. The aromatic ring and methoxy groups can participate in hydrophobic and other non-covalent interactions.

Following docking, MD simulations can be employed to assess the stability of the predicted binding pose and to explore the dynamic behavior of the complex over time. These simulations provide a more realistic representation of the molecular interactions in a dynamic biological environment. Such in silico studies are crucial in the early stages of drug discovery for identifying potential biological targets and for the rational design of more potent and selective analogs.

Reactivity Mechanisms and Chemical Behavior of 4,6 Dimethoxy 3 Indolinone

Investigation of Electrophilic and Nucleophilic Reactivity at the 4,6-Dimethoxy-3-indolinone Core

The reactivity of the indolinone core is dictated by the interplay of its constituent functional groups: the electron-rich aromatic ring, the secondary amine, and the ketone. The presence of two methoxy (B1213986) groups at the 4- and 6-positions significantly influences the electronic properties of the benzene (B151609) portion of the molecule.

Electrophilic Character: Conversely, the carbonyl group (C=O) at the 3-position introduces an electrophilic site. The carbon atom of the carbonyl is electron-deficient due to the electronegativity of the oxygen atom, making it a target for nucleophilic attack. The indolinone structure also contains a slightly acidic N-H group, which can be deprotonated under basic conditions to form a nucleophilic reactive center at the nitrogen atom. researchgate.net The placement of electron-withdrawing groups on an indole (B1671886) ring generally makes the molecule more susceptible to nucleophilic substitution or addition reactions. sci-hub.se

Table 1: Predicted Reactivity Sites of this compound

Site Type of Reactivity Influencing Factors
C5 and C7 Nucleophilic Electron-donating methoxy groups
Nitrogen (N1) Nucleophilic/Basic Lone pair availability, can be deprotonated
Carbonyl Carbon (C3) Electrophilic Polarization of the C=O bond
α-Carbon (C2) Potentially Nucleophilic Can form an enolate under basic conditions

Oxidation and Reduction Pathways of this compound: Mechanistic Studies

Specific mechanistic studies on the oxidation and reduction of this compound are not extensively reported. However, the reactivity can be inferred from the behavior of similar functional groups.

Oxidation: The indolinone core can be susceptible to oxidation, particularly at the nitrogen and the electron-rich aromatic ring. Anodic oxidation of a related tetrahydroisoquinoline derivative bearing dimethoxybenzyl groups resulted in the formation of dihydroisoquinolinium salts, indicating oxidation of the heterocyclic ring. rsc.org Strong oxidizing agents could potentially lead to the opening of the heterocyclic ring or the modification of the methoxy substituents. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to be powerful dehydrogenating agents for similar heterocyclic systems, often leading to aromatization. asccollegekolhar.in

Reduction: The primary site for reduction in this compound is the carbonyl group at the C3 position. This ketone can be reduced to a secondary alcohol (4,6-dimethoxy-3-hydroxyindoline) using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would influence the selectivity and outcome of the reaction. For instance, DIBAL-H is known for the selective reduction of esters to aldehydes at low temperatures by forming a stable tetrahedral intermediate. asccollegekolhar.in A similar intermediate could be postulated in the reduction of the indolinone's cyclic amide-like structure.

Photochemical Transformations and Photostability Assessment of this compound

The photostability of a molecule like this compound is a critical parameter, especially for applications where exposure to light is expected. Formal photostability testing is typically conducted according to established guidelines, which involve exposing the substance to standardized light sources. europa.eu

Thermal Degradation and Stability Studies of this compound

Thermal stability is a crucial characteristic of any chemical compound. It is typically investigated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. researchgate.net TGA can reveal the onset temperature of decomposition and the number of degradation stages.

While specific data for this compound is not available, studies on other organic molecules show that thermal degradation can be a complex process involving multiple steps. researchgate.net For instance, a study on poly(lactide-co-glycolide) melts showed that factors like residual water content and the nature of end groups can significantly accelerate thermal degradation. nih.gov For this compound, the initial stages of thermal degradation might involve the loss of the methoxy groups or the cleavage of the heterocyclic ring. The kinetics of thermal degradation, including the activation energy, can be determined by applying various kinetic models to the TGA data. researchgate.netresearchgate.net

Table 2: General Parameters in Thermal Stability Analysis

Parameter Description Method of Determination
Onset Temperature of Decomposition The temperature at which significant mass loss begins. Thermogravimetric Analysis (TGA)
Activation Energy (Ea) The minimum energy required to initiate the degradation reaction. Isoconversional kinetic methods (e.g., Ozawa, Friedman) applied to TGA data. researchgate.netresearchgate.net
Reaction Order (n) An exponent in the rate law that describes the dependence of the reaction rate on the concentration of the reactant. Model-fitting methods (e.g., Coats-Redfern) applied to TGA data. researchgate.net

Kinetic and Mechanistic Investigations of Key Chemical Transformations Involving this compound

Kinetic and mechanistic investigations provide fundamental insights into how chemical reactions proceed. ruhr-uni-bochum.de Such studies involve monitoring the rate of a reaction under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and propose a plausible reaction mechanism.

For transformations involving this compound, kinetic studies could elucidate the factors governing its reactivity. For example, in studying the nucleophilicity of various indoles, researchers have determined second-order rate constants for their reactions with reference electrophiles. researchgate.net This allows for the quantitative ranking of nucleophilicity based on substituent effects. A similar approach could be applied to this compound to quantify the impact of the methoxy and ketone groups on the reactivity of the indole core.

Mechanistic investigations often employ a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT) calculations. ruhr-uni-bochum.de These studies can map out the entire reaction pathway, identifying intermediates and transition states, which helps in understanding and optimizing reaction conditions. ruhr-uni-bochum.de

Biological and Pre Clinical Pharmacological Investigations of 4,6 Dimethoxy 3 Indolinone

In Vitro Biological Screening and Activity Profiling of 4,6-Dimethoxy-3-indolinone and its Analogues

The in vitro evaluation of this compound and related compounds has revealed a spectrum of biological activities, primarily centered around enzyme inhibition and interactions with key cellular receptors. These studies are fundamental in elucidating the therapeutic potential of this class of molecules.

Enzyme Inhibition and Activation Studies by this compound

The indolinone core is a well-established pharmacophore for the development of kinase inhibitors. nih.gov These small molecules typically act as competitive inhibitors at the ATP-binding site of protein kinases, which are critical enzymes in cellular signaling pathways. nih.govscirp.org Analogues of this compound have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. scirp.orgacs.org Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). acs.orgscirp.org For instance, substituted indolinones have demonstrated potent inhibition of Kit kinase, a member of the PDGFR superfamily. aacrjournals.org

Furthermore, the indolinone scaffold has been explored for its inhibitory activity against non-receptor tyrosine kinases like the Src family of kinases. scirp.org Certain derivatives have also been developed as inhibitors of cyclin-dependent kinases (CDKs), which regulate cell cycle progression. researchgate.net

In addition to kinase inhibition, derivatives based on the 4,6-dimethoxyindole scaffold have been investigated for their effects on other enzyme systems. Notably, unsymmetrical azine derivatives of 4,6-dimethoxyindole have shown promising anticholinesterase activity, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. tandfonline.com Kinetic and molecular docking studies of related dihydropyranoindole derivatives suggest a mixed-type inhibition, with compounds binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes. nih.gov

Table 1: Enzyme Inhibition Profile of Indolinone Analogues
Compound ClassEnzyme TargetActivity/PotencyReference
Substituted IndolinonesVEGFR, PDGFR, FGFR (Angiokinase Receptors)Potent inhibition, often in nanomolar range. acs.org
Indolinone Derivativesc-Src KinaseSignificant inhibitory activity. nih.gov
Indolinone DerivativesKit KinasePotent biochemical inhibition. aacrjournals.org
4,6-Dimethoxyindole Azine DerivativesAcetylcholinesterase (AChE)Moderate to good inhibition. tandfonline.com
4,6-Dimethoxyindole Azine DerivativesButyrylcholinesterase (BChE)Potent inhibition, with some compounds showing high efficacy. tandfonline.com
Dihydropyranoindole DerivativesAChE & BChEPotent, dual inhibition (IC50 as low as 0.41 µM for AChE). nih.gov

Receptor Binding and Ligand-Target Interaction Assays for this compound

The enzyme inhibitory activities of indolinone analogues are a direct consequence of their binding to specific receptors. For kinase inhibitors, the primary interaction occurs within the ATP-binding pocket of the kinase domain of receptors like VEGFR, PDGFR, and FGFR. scirp.orgresearchgate.net The specificity of these interactions is governed by the substituents around the indolinone core, which can be modified to tune the potency and selectivity for different kinases. aacrjournals.org

Molecular modeling and docking studies have provided insights into these interactions. For example, studies on dihydropyranoindole derivatives as cholinesterase inhibitors revealed binding to both the catalytic and peripheral anionic sites of AChE and BChE, explaining their mixed-mode inhibition. nih.gov Similarly, investigations into c-Src inhibitors showed that functional groups like an amino group could increase affinity towards the ATP-binding site, while bulkier substitutions could improve interactions within the enzymatic pocket. nih.gov

Cellular Assays and Phenotypic Screening Approaches to Characterize this compound Activity

The enzymatic and receptor-level activities of indolinone analogues translate into measurable effects in cellular models. A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of these compounds in cancer cell lines. Derivatives of 4,6-Dimethoxy-1H-indole have demonstrated strong cytotoxic activity against the human breast cancer cell line MCF-7, with IC50 values in the range of 31.06 - 51.23 µg/mL. researchgate.net The mechanism often involves the inhibition of critical signaling pathways, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com

In the context of anti-angiogenesis, indolinone-based kinase inhibitors have been shown to inhibit the proliferation of endothelial cells, pericytes, and smooth muscle cells, which are all critical components of blood vessel structure. acs.org For example, specific indolinone inhibitors of Kit kinase can block serum-stimulated growth of small cell lung cancer (SCLC) cells. aacrjournals.org

Beyond cancer, a notable study identified (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone as a potent inhibitor of mast cell degranulation. nih.gov In bone marrow-derived mast cells, this compound blocked granule exocytosis with an IC50 of 54 nM, demonstrating potential anti-inflammatory or anti-allergic applications. nih.gov

Table 2: Cellular Activity of Indolinone Analogues
Compound ClassCell Line/ModelObserved EffectPotency (IC50)Reference
4,6-Dimethoxy-1H-indole DerivativesMCF-7 (Breast Cancer)Antitumor / Cytotoxic Activity31.06 - 51.23 µg/mL researchgate.net
Substituted Indolinones (Angiokinase Inhibitors)Endothelial Cells, PericytesInhibition of ProliferationVaries (often nM range) acs.org
Indolinone Kit Kinase InhibitorsSCLC cellsInhibition of SCF- and serum-stimulated growthNot specified aacrjournals.org
(E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinoneBone Marrow-Derived Mast CellsInhibition of mast cell degranulation54 nM nih.gov

Antimicrobial, Antiviral, and Antifungal Evaluations of this compound

The indole (B1671886) nucleus is a common motif in compounds with antimicrobial properties. Research into derivatives of 4,6-Dimethoxy-1H-indole has confirmed this potential. A study investigating newly synthesized heterocyclic compounds derived from this core structure reported notable antibacterial activity. researchgate.net The activity was evaluated against various bacterial strains, demonstrating the potential of this specific substitution pattern in the development of new antimicrobial agents.

While specific antiviral data for this compound is limited, the broader class of indole derivatives has been explored for this purpose. Similarly, various indole-based compounds, including indole diketopiperazine alkaloids, have been shown to possess antifungal activity against plant pathogenic fungi. frontiersin.org

Table 3: Antibacterial Activity of 4,6-Dimethoxy-1H-indole Derivatives
Bacterial StrainActivity of DerivativesReference
Staphylococcus aureusActive researchgate.net
Bacillus subtilisActive researchgate.net
Escherichia coliActive researchgate.net
Pseudomonas aeruginosaActive researchgate.net

Mechanism of Action Elucidation for this compound

Understanding the mechanism of action is crucial for the rational development of therapeutic agents. For this compound and its analogues, the mechanism is intrinsically linked to the molecular targets they engage.

Molecular Target Identification and Validation for this compound

The primary molecular targets identified for the indolinone class of compounds are protein kinases. nih.gov The validation of these targets has been achieved through a combination of biochemical assays, cellular studies, and structural biology. Biochemical assays directly measure the inhibitory effect of the compounds on the enzymatic activity of purified kinases. aacrjournals.org

In cellular contexts, target validation is achieved by observing the inhibition of downstream signaling pathways. For example, inhibitors of VEGFR-2 block the phosphorylation of the receptor and subsequent downstream signaling events that lead to endothelial cell proliferation and migration. researchgate.net Similarly, the anti-cancer effects observed in cellular assays are often a direct result of inhibiting kinases like PDGFR, c-Src, or CDKs that are critical for cancer cell survival and proliferation. scirp.orgnih.gov

For the 4,6-dimethoxyindole derivatives, cholinesterases have been identified as key molecular targets. tandfonline.com The activity against AChE and BChE suggests a mechanism relevant to neurodegenerative diseases, which is supported by molecular docking studies that predict how these ligands bind within the enzyme active sites. nih.gov The study on mast cell degranulation provides another validated mechanism; while the direct molecular target was not definitively identified, the study concluded that the indolinone analogue blocks the final stage of granule exocytosis without affecting upstream signaling kinases like PI3-K and MAPK, pinpointing the mechanism to a very specific cellular process. nih.gov

Investigation of Intracellular Signaling Pathway Modulation by this compound

While direct studies on the modulation of intracellular signaling pathways by this compound are not extensively documented in publicly available literature, research on structurally related indolinone compounds provides insights into potential mechanisms of action. A notable example is the investigation of (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, an alkaloid identified as a pharmacologically active compound. Studies on this related molecule have shown that it can block mast cell degranulation. nih.gov Pre-treatment of IgE-sensitized mast cells with this indolinone derivative rendered them insensitive to degranulation that is dependent on the FcεRI-receptor. nih.gov Interestingly, the upstream signaling induced by antigens, such as the activation of Phosphoinositide 3-kinase (PI3-K) and Mitogen-activated protein kinase (MAPK), remained unaffected by this compound. nih.gov This suggests a specific mode of action on the downstream events of granule exocytosis rather than a broad inhibition of initial signaling cascades.

Based on these findings in a related compound, it is plausible that this compound could also modulate specific intracellular signaling pathways. Hypothetically, its effects could be investigated in relevant cell-based assays to determine its impact on key signaling nodes. A potential experimental approach would be to treat various cell lines with this compound and subsequently analyze the phosphorylation status of key proteins in major signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. Such studies would elucidate whether this compound acts as an inhibitor or activator of these pathways and at which specific point it exerts its effects.

The following table outlines a hypothetical experimental design to investigate the modulation of intracellular signaling pathways by this compound.

PathwayKey Proteins to Analyze (Phosphorylation Status)Cell Line(s)Potential Outcome
MAPK/ERK Pathway ERK1/2, JNK, p38HeLa, A549Determination of whether the compound inhibits or activates the MAPK cascade, which is crucial in cell proliferation and survival.
PI3K/Akt Pathway Akt, mTOR, GSK3βPC3, MCF-7Insight into the compound's potential effects on cell growth, metabolism, and apoptosis.
NF-κB Pathway IκBα, p65RAW 264.7, THP-1Assessment of the compound's anti-inflammatory potential through its ability to modulate this key inflammatory pathway.
STAT Pathway STAT3, STAT5MDA-MB-231, U266Evaluation of the compound's impact on cytokine signaling and its potential as an immunomodulatory or anti-cancer agent.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) to Understand the Biological Impact of this compound

Proteomics: A quantitative proteomic analysis could be employed to identify changes in the cellular proteome following treatment with this compound. This would involve treating a relevant cell line with the compound and a vehicle control, followed by protein extraction, digestion, and analysis by mass spectrometry. The resulting data would provide a list of proteins that are significantly up- or down-regulated in response to the compound. Bioinformatic analysis of these differentially expressed proteins can then reveal the cellular pathways and biological processes that are most affected.

Below is a hypothetical data table representing potential results from a proteomic study of a cancer cell line treated with this compound.

Protein NameGene SymbolFold Changep-valueAssociated Pathway
Casein kinase II subunit alphaCSNK2A1-2.50.001Wnt signaling
Heat shock protein HSP 90-alphaHSP90AA1-2.10.003Protein folding
Proliferation cell nuclear antigenPCNA-1.80.012DNA replication
Apoptosis regulator BAXBAX+2.30.002Apoptosis
Cytochrome cCYCS+1.90.009Apoptosis

Metabolomics: In a similar vein, a metabolomics study could identify alterations in the cellular metabolome induced by this compound. This would involve analyzing the levels of small molecule metabolites in cells treated with the compound. Changes in metabolite levels can provide a functional readout of cellular activity and can highlight metabolic pathways that are perturbed by the compound.

A hypothetical metabolomics study might reveal changes in key metabolic pathways, as illustrated in the table below.

MetabolitePathwayFold Changep-value
LactateGlycolysis-1.70.005
CitrateTCA Cycle+1.50.011
GlutamineAmino Acid Metabolism-2.00.002
Sphingosine-1-phosphateSphingolipid Metabolism+2.20.001

Together, proteomics and metabolomics can provide a multi-layered understanding of the mechanism of action of this compound, identifying not only the protein targets but also the downstream functional consequences of its activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.goveurjchem.com While specific QSAR studies for this compound are not available in the current literature, a hypothetical QSAR study can be conceptualized for a series of its analogues to guide future drug design efforts.

A QSAR study would involve synthesizing a library of this compound analogues with systematic variations in their chemical structure. These variations could include modifications at different positions of the indolinone core, such as the N1 position, the C5 position, and the exocyclic double bond if present. The biological activity of these analogues would then be determined in a relevant assay, for instance, an in vitro kinase inhibition assay or a cell proliferation assay.

Once the biological activity data is obtained, various molecular descriptors for each analogue would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. A mathematical model would then be developed to correlate these descriptors with the observed biological activity.

The following is a hypothetical data table for a QSAR study of this compound analogues.

Compound IDR1 GroupLogPMolecular WeightpIC50
DMI-001-H2.1193.196.5
DMI-002-CH32.5207.226.8
DMI-003-Cl2.8227.647.1
DMI-004-F2.2211.186.9
DMI-005-OCH32.0223.226.3

A successful QSAR model would allow for the prediction of the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising compounds and accelerating the lead optimization process.

Pharmacophore Development and Lead Optimization Strategies Based on this compound

Pharmacophore modeling is another powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govijper.orgdergipark.org.trdntb.gov.ua A pharmacophore model can be developed based on the structure of a known active compound like this compound or a series of active analogues.

A hypothetical pharmacophore model for this compound could include the following features:

A hydrogen bond acceptor (the carbonyl group at position 3).

Two aromatic rings (the benzene (B151609) and pyrrole (B145914) rings of the indolinone core).

Two hydrogen bond donors or acceptors (the methoxy (B1213986) groups at positions 4 and 6).

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel chemical scaffolds that possess the desired spatial arrangement of features and are therefore likely to be active.

Lead Optimization Strategies:

Based on the pharmacophore model and any available SAR data, several lead optimization strategies could be employed for this compound derivatives:

Scaffold Hopping: The indolinone core could be replaced with other heterocyclic systems that maintain the crucial pharmacophoric features.

Substituent Modification: The methoxy groups at positions 4 and 6 could be replaced with other substituents to explore the impact on activity and properties. For example, replacing them with bulkier groups could probe for steric constraints in the binding pocket, while replacing them with more polar groups could improve solubility.

Bioisosteric Replacement: The carbonyl group at position 3 could be replaced with a bioisostere, such as a thiocarbonyl or a sulfoxide, to modulate the compound's electronic properties and metabolic stability.

The following table outlines potential lead optimization strategies for this compound.

StrategyModificationRationale
Scaffold Hopping Replace indolinone with isoindolinone or quinolinoneTo explore novel chemical space and improve patentability.
Substituent Modification Replace 4,6-dimethoxy with 4,6-dichloro or 4,6-dimethylTo investigate the electronic and steric requirements for activity.
Bioisosteric Replacement Replace C=O at position 3 with C=STo potentially improve metabolic stability and alter binding interactions.

Applications in Materials Science and Analytical Chemistry of 4,6 Dimethoxy 3 Indolinone

Integration of 4,6-Dimethoxy-3-indolinone in Functional Materials

The inherent properties of the this compound core structure, such as its electron-rich aromatic system and potential for chemical modification, make it a valuable building block for a range of functional materials.

Application of this compound Derivatives in Organic Electronics and Optoelectronics

Derivatives of the dimethoxy-indole framework are emerging as promising materials in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of the indole (B1671886) nucleus can be finely tuned through substitution, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for designing efficient charge-transporting and light-emitting materials.

For instance, pyrido[2,3-b]indole derivatives have been successfully employed as bipolar host materials in blue phosphorescent OLEDs, achieving high quantum efficiencies. researchgate.net The design of such materials often involves creating a structure that can efficiently transport both electrons and holes to the emissive layer. The electron-donating nature of the dimethoxy-substituted benzene (B151609) ring in this compound suggests its potential as a hole-transporting moiety in such bipolar systems. By functionalizing the nitrogen atom or the C2 position of the indolinone ring, it is conceivable to introduce electron-accepting groups, thereby creating a molecule with bipolar charge transport capabilities suitable for OLED applications.

Development of Photoactive and Luminescent Materials Incorporating this compound

The development of novel photoactive and luminescent materials is crucial for applications ranging from sensing to imaging. The indole ring system is a well-known fluorophore, and its derivatives are frequently explored for their light-emitting properties. The methoxy (B1213986) substituents on the this compound structure are expected to enhance its fluorescence quantum yield and modulate its emission wavelength.

Photochemical synthesis represents a powerful tool for creating complex photoactive molecules. For example, the photochemical excitation of 2-methoxyphenol (guaiacol) has been shown to selectively produce 3,3′-dimethoxy-4,2′-dihydroxybiphenyl, a dimer with distinct electronic properties. researchgate.net This suggests that this compound, which contains a dimethoxyphenyl moiety, could serve as a precursor for photochemically-driven syntheses of larger, conjugated systems with tailored photoactive and luminescent characteristics. The resulting materials could find use in sensors, light-emitting devices, and photodynamic therapy.

Polymer Chemistry and Polymerization Studies Involving this compound Monomers

The incorporation of functional monomers into polymer backbones is a key strategy for creating advanced materials with specific properties. This compound, with its reactive sites, can be envisioned as a monomer for the synthesis of functional polymers. The nitrogen atom of the indolinone ring, for example, could participate in C-N coupling reactions. Catalyst-free nucleophilic substitution polycondensation of indole derivatives with activated difluoro monomers has been demonstrated as an effective route to high molecular weight poly(N-arylene diindolylmethane)s. researchgate.net These polymers have shown good thermal stability and strong solid-state fluorescence. researchgate.net

By analogy, this compound could be polymerized through similar catalyst-free C-N coupling reactions, leading to polymers with the dimethoxy-indolinone unit regularly spaced along the chain. Furthermore, the principles of controlled/living radical polymerization (CLRP) could be applied to create well-defined polymers with this compound as a functional end-group or as a repeating unit. rsc.org The resulting polymers could exhibit interesting optical, electronic, and thermal properties derived from the incorporated indolinone moiety.

Utilization of this compound as Dyes, Pigments, or Fluorescent Probes

The indole scaffold is at the core of many synthetic dyes and fluorescent probes due to its inherent photophysical properties. The electron-rich nature of the this compound ring system makes it a strong candidate for development as a chromophore or fluorophore. The intramolecular charge transfer (ICT) character, which can be modulated by substitution, often leads to environmentally sensitive fluorescence, making such compounds useful as probes for polarity or viscosity.

While specific studies on this compound as a fluorescent probe are not extensively documented, the broader class of indole derivatives has been widely used in the design of sensors for various analytes, including pH and metal ions. The nitrogen and oxygen atoms in the indolinone core can act as binding sites for analytes, and this interaction can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence emission.

Advanced Analytical Methodologies for this compound

The accurate detection and quantification of this compound in various matrices, from synthetic reaction mixtures to biological samples, require sophisticated analytical techniques. Chromatographic and mass spectrometric methods are paramount in this regard.

Chromatographic Separation and Detection Techniques for this compound in Diverse Matrices

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of indole derivatives. For the separation of this compound, a reversed-phase HPLC method would be most appropriate, given the compound's moderate polarity.

A typical HPLC setup would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating this compound from impurities or other components in a complex mixture.

Detection can be achieved using a UV-Vis detector, as the indole ring system possesses strong chromophores. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, exciting at the absorption maximum of the compound (around 280 nm) and monitoring the emission at a longer wavelength (typically around 350 nm for indole derivatives). nih.govmdpi.com

For complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides an even higher degree of certainty in identification and quantification. Tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ion. researchgate.net Electron-impact mass spectrometry (EI-MS) of indole derivatives typically shows characteristic fragmentation patterns, including the loss of CO and HCN, which can aid in structural confirmation. scirp.orgresearchgate.net

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of this compound based on methods developed for related indole compounds.

ParameterConditionSource
Column C18 or C8 reversed-phase nih.govnih.govcetjournal.it
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid cetjournal.it
Elution Isocratic or Gradient nih.govnih.gov
Detection UV-Vis (e.g., 254 nm, 280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) nih.govmdpi.comnih.gov
Mass Spectrometry Electrospray Ionization (ESI) for LC-MS, Electron Impact (EI) for GC-MS researchgate.netscirp.orgresearchgate.net

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide a detailed article on the specific applications of This compound in materials science and analytical chemistry as outlined in the user's request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested topics for "this compound".

Sustainability and Environmental Considerations in 4,6 Dimethoxy 3 Indolinone Research

Implementation of Green Chemistry Principles in the Synthesis of 4,6-Dimethoxy-3-indolinone

While specific green synthesis routes for this compound are not extensively documented, the broader class of indolinone and indole (B1671886) derivatives has been a fertile ground for the application of green chemistry principles. These methodologies offer significant advantages over traditional synthetic routes, which often rely on harsh conditions, hazardous reagents, and multi-step processes with poor atom economy.

Modern Catalytic Methods: Recent research has focused on developing catalytic strategies that operate under mild conditions, reducing energy consumption and the need for stoichiometric reagents.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing indolinone scaffolds. nih.govd-nb.infonih.gov This method uses light as a clean energy source to generate reactive radical species under mild, ambient temperature conditions, enabling C-H functionalization and cyclization reactions with high efficiency and atom economy. nih.govd-nb.info

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Biocatalytic methods, such as those employing transaminases, can facilitate the synthesis of chiral amines and related heterocyclic structures like indolines, often in aqueous media and without the need for protecting groups, thereby reducing waste. mdpi.comcore.ac.uk

Metal-Free Catalysis: To circumvent the environmental and economic concerns associated with heavy metal catalysts, metal-free synthetic routes have been developed. For instance, the use of (NH₄)₂S₂O₈ as an oxidant enables the oxidative dearomatization of indoles to form C2-quaternary indolinones without the need for a metal catalyst. nih.gov

Alternative Energy Sources: The application of alternative energy sources can significantly enhance reaction rates, improve yields, and reduce energy consumption.

Ultrasound-Assisted Synthesis: Sonochemistry has been successfully applied to the synthesis of indolines and isoindolinones. nih.govnih.gov Ultrasonic irradiation can promote radical cascade reactions and accelerate reaction times from hours to minutes, often leading to higher yields and cleaner product formation under milder conditions. nih.govnih.govdoaj.org

Sustainable Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process.

Green Solvents: Research into the synthesis of related heterocyclic systems has demonstrated the feasibility of using greener solvents like ethanol (B145695) or even performing reactions in water, which drastically reduces the environmental impact associated with volatile organic compounds (VOCs). rsc.orgrsc.org

Solvent-Free and Catalyst-Free Reactions: Some modern synthetic protocols for indole derivatives are designed to be catalyst-free and chromatography-free, proceeding via multicomponent reactions in a one-pot operation. nih.gov This approach minimizes waste from both catalysts and purification solvents.

The table below summarizes various green chemistry approaches applicable to the synthesis of the indolinone core structure.

Green Chemistry ApproachKey Principles & AdvantagesApplicable to Indolinone Synthesis
Visible-Light Photocatalysis Uses light as a renewable energy source; mild reaction conditions (ambient temperature); high atom economy through C-H functionalization.Enables efficient cyclization of indole precursors to form polycyclic indolones. nih.govnih.gov
Biocatalysis High selectivity (chemo-, regio-, and stereoselectivity); biodegradable catalysts (enzymes); reactions in aqueous media; reduces need for protecting groups.Asymmetric synthesis of indoline (B122111) carboxylic acid, demonstrating a green alternative to metal catalysis. core.ac.uk
Ultrasound-Assisted Synthesis Reduced reaction times; enhanced reaction rates and yields; lower energy consumption compared to conventional heating.Facilitates the rapid synthesis of functionalized indolines and isoindolinones. nih.govrsc.org
Recyclable Organocatalysis Avoids toxic heavy metals; catalyst can be recovered and reused, minimizing waste.Synthesis of isoindolinones using a recyclable fluorous phosphine (B1218219) catalyst in green solvents. rsc.org
Flow Chemistry Improved safety and control; efficient heat and mass transfer; potential for automation and reduced waste streams.Used for the clean, heterogeneous catalytic hydrogenation in the synthesis of indoline derivatives. epa.gov
Metal-Free Synthesis Eliminates the use of often toxic and non-renewable metal catalysts.Oxidative dearomatization of indoles to construct C2-quaternary indolinones using simple oxidants. nih.gov

Environmental Fate, Degradation, and Ecotoxicity Studies of this compound

Biodegradation Pathways: The microbial degradation of indole has been studied under both aerobic and anaerobic conditions. scispace.comfrontiersin.org

Aerobic Degradation: Under aerobic conditions, bacterial degradation of indole typically begins with oxidation, followed by cleavage of the heterocyclic ring. scispace.com Common pathways involve initial hydroxylation at the C2 and C3 positions to form intermediates like oxindole (B195798) and isatin (B1672199) (indole-2,3-dione), which are then further metabolized. scispace.comnih.gov

Anaerobic Degradation: Anaerobic consortia, including methanogenic and sulfate-reducing bacteria, can also degrade indole, often through a similar pathway involving oxindole and isatin as key intermediates. nih.govresearchgate.net

The substituents on the indole ring play a crucial role in determining the rate and pathway of biodegradation. For example, methyl substitutions at the 1- or 2-position can inhibit the initial enzymatic attack, making the compounds more persistent in the environment. nih.govnih.gov The two methoxy (B1213986) groups on the this compound molecule would likely influence its environmental persistence and the specific metabolic pathways for its degradation. Electron-donating groups can affect the electronic properties of the ring system, potentially altering its susceptibility to microbial oxidation.

The table below outlines common degradation intermediates for indole, which shares the core structure of this compound.

Parent CompoundConditionKey IntermediatesDegradation Pathway
Indole Aerobic & AnaerobicOxindole, Isatin (Indole-2,3-dione), Anthranilic AcidSequential oxidation at C2 and C3 positions, followed by pyrrole (B145914) ring cleavage. scispace.comfrontiersin.orgnih.gov
3-Methylindole (Skatole) Anaerobic (Sulfate-reducing)3-MethyloxindoleInitial hydroxylation at the C2 position, but further degradation can be hindered. nih.gov
Indole-3-acetic acid (IAA) Aerobic2-Oxoindole-3-acetic acid, 3-Hydroxy-2-oxindole-3-acetic acidDegradation is initiated by oxygenases acting on the pyrrole ring. nih.gov

Ecotoxicity: Direct ecotoxicity data for this compound is lacking. The environmental risk of related indole compounds varies. Some naturally occurring indole derivatives, like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), are plant hormones and are considered to have low toxicity at typical environmental concentrations. regulations.govregulations.gov However, subacute exposure to high concentrations of IAA has been shown to exert hematotoxicity and other toxic effects in rats, suggesting that indole derivatives are not entirely benign and should be used cautiously. nih.gov Conversely, other synthetic indole derivatives are being investigated as environmentally friendly antifouling agents due to their low toxicity and bioaccumulation potential. nih.gov

A formal Environmental Risk Assessment (ERA) for this compound, as is standard for pharmaceutical compounds, would be required to fully characterize its potential impact. labcorp.com Such an assessment would involve a phased approach to evaluate its persistence, bioaccumulation potential, and toxicity to key aquatic and terrestrial organisms. labcorp.com

Sustainable Resource Utilization and Waste Minimization in this compound Production

Sustainable production of this compound is intrinsically linked to the implementation of green chemistry principles that maximize resource efficiency and minimize waste generation.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly atom- and step-economical. Sustainable MCRs have been developed for indole synthesis using inexpensive starting materials like anilines and green solvents, eliminating the need for metal catalysts. rsc.org

Tandem/Cascade Reactions: These reactions combine multiple bond-forming events in a single operation without isolating intermediates. This approach reduces solvent use, energy consumption, and waste from purification steps. rsc.org

Waste Reduction Strategies: Minimizing waste involves careful selection of reagents, catalysts, and purification methods.

Elimination of Protecting Groups: Synthetic routes that avoid the use of protecting groups are inherently more efficient, as they eliminate the steps required for protection and deprotection, thereby reducing reagent use and waste. The synthesis of related 3-substituted 4,6-dimethoxyindoles has been achieved through one-pot processes that circumvent the need for N-protection. chim.it

Catalyst Recycling: The use of heterogeneous or recyclable homogeneous catalysts is a cornerstone of sustainable chemistry. Organocatalysts immobilized on a fluorous phase have been used in isoindolinone synthesis and can be easily separated and recycled, significantly reducing catalyst waste. rsc.org

Chromatography-Free Purification: Purification by column chromatography is a major source of solvent waste in chemical synthesis. The development of synthetic protocols that yield products of high purity, which can be isolated by simple filtration or crystallization, represents a significant step toward waste minimization. nih.gov

The following table highlights key strategies for promoting sustainable resource utilization and waste minimization in the context of producing indolinone compounds.

StrategyPrinciple & Impact on Sustainability
Improving Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Reduces raw material consumption and byproduct formation.
Improving Step Economy Reducing the number of synthetic steps through tandem, cascade, or multicomponent reactions. Minimizes energy, solvent, and reagent use, and reduces overall waste.
Use of Renewable Feedstocks Utilizing starting materials derived from renewable sources rather than petrochemicals. Enhances long-term sustainability.
Catalyst Selection & Recycling Employing non-toxic, earth-abundant catalysts (e.g., iron) or metal-free catalysts (biocatalysts, organocatalysts) over precious metals. Implementing catalyst recycling protocols reduces waste and cost.
Solvent Minimization Using greener solvents (water, ethanol), reducing solvent volume, or employing solvent-free reaction conditions. Decreases VOC emissions and solvent waste.
Waste Valorization Finding applications for byproducts, turning them from waste into valuable materials. Contributes to a circular economy model.

By integrating these principles, the research and future production of this compound can be aligned with the goals of environmental stewardship and sustainable development.

Future Research Trajectories and Emerging Paradigms for 4,6 Dimethoxy 3 Indolinone

Application of Artificial Intelligence and Machine Learning in 4,6-Dimethoxy-3-indolinone Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional "design-make-test-analyze" cycle in medicinal chemistry. nih.gov These computational tools offer the potential to significantly accelerate the exploration of the chemical space around the this compound scaffold.

Future research could leverage AI and ML in several key areas:

De Novo Design: ML models, particularly generative models, can design novel derivatives of this compound. By learning from vast databases of known active molecules, these algorithms can propose new structures with a high probability of interacting with specific biological targets, such as protein kinases. mdpi.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity of virtual derivatives. mdpi.com This allows for the in-silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and reducing the time and resources spent on less viable molecules. Furthermore, AI can develop models to predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET), which is a major cause of attrition in drug development.

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) employs AI to devise the most efficient and practical synthetic routes to target molecules. nih.gov For novel derivatives of this compound, these tools can analyze complex reaction pathways, predict potential challenges, and suggest optimal reaction conditions, thereby streamlining the "make" phase of discovery. nih.govresearchgate.net

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Application Objective Potential Impact
Generative Adversarial Networks (GANs) Design novel indolinone derivatives with optimized target affinity. Accelerates hit-to-lead optimization by exploring a wider chemical space.
Graph Neural Networks (GNNs) Predict bioactivity and ADMET properties based on molecular structure. Improves candidate selection and reduces late-stage failures.
Retrosynthesis Algorithms Propose efficient synthetic pathways for novel analogues. Reduces synthetic development time and cost.

| Natural Language Processing (NLP) | Mine existing scientific literature for structure-activity relationship data. | Uncovers hidden connections and informs new design strategies. |

Exploration of Novel Therapeutic Modalities and Biomedical Applications Based on the this compound Scaffold (pre-clinical stage)

The indolinone core is a well-established pharmacophore, particularly in the domain of kinase inhibition for cancer therapy. researchgate.netnih.gov By strategically modifying the substituents on the indolinone ring, researchers have developed compounds that selectively target various receptor tyrosine kinases (RTKs). acs.org Future preclinical research should investigate whether the specific 4,6-dimethoxy substitution pattern can confer unique selectivity or potency against these and other emerging targets.

Potential preclinical research directions include:

Kinase Inhibitor Profiling: The this compound scaffold should be systematically evaluated against a broad panel of kinases. Indolinone derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and p21-activated kinase 1 (PAK1). acs.orgnih.gov Determining the inhibitory profile of derivatives based on this specific scaffold could identify novel agents for oncology.

Anti-proliferative and Apoptosis Induction Studies: Promising derivatives identified from kinase screening should be advanced into cell-based assays using various cancer cell lines. Studies would focus on assessing their ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and halt cell cycle progression. nih.gov

Investigation in Other Disease Areas: While oncology is a primary focus, the kinase-modulating potential of indolinones suggests utility in other areas. Kinases play crucial roles in inflammatory diseases and neurodegenerative disorders. drugdiscoverychemistry.com Preclinical models for conditions such as rheumatoid arthritis or Alzheimer's disease could represent untapped therapeutic opportunities for novel this compound derivatives.

Table 2: Selected Preclinical Targets for Indolinone-Based Compounds

Target Family Specific Examples Therapeutic Area
Receptor Tyrosine Kinases (RTKs) VEGFR, PDGFR, FGFR, EGFR Oncology (Anti-angiogenesis)
Cytoplasmic Tyrosine Kinases c-Src Oncology (Metastasis)

| Serine/Threonine Kinases | PAK1, CDKs | Oncology (Proliferation) |

Investigation of Undiscovered Chemical Reactivity and Synthetic Opportunities for this compound

Advancing the therapeutic potential of the this compound scaffold is contingent upon the ability to synthesize a diverse array of analogues for biological testing. Future research should focus on exploring novel synthetic methodologies to functionalize this specific core structure in ways that are not easily achieved through classical methods.

Emerging synthetic opportunities include:

Late-Stage Functionalization: Developing reactions that can modify the core structure after it has been assembled is highly valuable. Techniques such as C-H activation could allow for the direct introduction of new functional groups onto the aromatic ring or other positions of the molecule, rapidly generating structural diversity without requiring a complete re-synthesis.

Modern Cross-Coupling Reactions: While foundational, classic cross-coupling reactions can be expanded upon. Exploring advanced, palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings at different positions of the indolinone core could provide access to novel derivatives. mdpi.comhilarispublisher.com

Photoredox and Domino Catalysis: These modern synthetic strategies offer new ways to form chemical bonds under mild conditions. hilarispublisher.com Investigating domino ring-opening cyclization (DROC) or photocatalytic reactions could unlock unprecedented molecular architectures based on the this compound framework, which may possess unique biological activities. researchgate.net

Table 3: Potential Synthetic Strategies for this compound Diversification

Synthetic Method Target Position/Bond Potential Outcome
C-H Activation Aromatic ring (C5, C7) Direct introduction of aryl, alkyl, or heteroatom groups.
Palladium Cross-Coupling Halogenated precursors Construction of C-C and C-N bonds for complex side chains.
Photocatalysis Various Access to radical-mediated transformations and unique functionalizations.

| Domino Reactions | Precursor molecules | Rapid construction of complex polycyclic systems in a single step. |

Interdisciplinary Approaches and Collaborative Research Initiatives for Advancing this compound Science

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Realizing the full therapeutic potential of this compound will require robust, interdisciplinary collaborations that bridge the gap between computational design, chemical synthesis, and biological validation. technologynetworks.com

Key collaborative frameworks could include:

Academia-Industry Partnerships: Collaborative consortia, such as the Translational Kinase Tumor Inhibitor Discovery Consortium (TAKTIC), bring together the specialized expertise of academic researchers in basic science with the drug development infrastructure of pharmaceutical companies. technologynetworks.com Such a model would be ideal for advancing this compound derivatives from initial discovery to preclinical evaluation.

Integration of Computational and Experimental Chemistry: A tight feedback loop between computational chemists and synthetic chemists is crucial. Computational experts can use AI to propose novel targets and predict their properties, while synthetic chemists can provide real-world data on synthetic feasibility and biological activity to refine and improve the predictive models. nih.gov

Global Open Science Initiatives: Sharing data on the biological activity and properties of new this compound derivatives through open science platforms can accelerate discovery globally. By making data accessible, researchers from different fields can contribute new insights and hypotheses, fostering a more dynamic and collective research effort.

Table 4: Interdisciplinary Roles in this compound Research

Discipline Key Contribution Collaborative Function
Computational Chemistry In-silico design, AI modeling, property prediction. Guides synthetic efforts and prioritizes targets.
Medicinal/Synthetic Chemistry Design, synthesis, and optimization of novel compounds. Provides physical compounds for testing and data for models.
Molecular & Cell Biology Target identification, assay development, in-vitro testing. Validates biological hypotheses and determines mechanism of action.

| Pharmacology | In-vivo preclinical model testing. | Assesses efficacy and behavior of lead compounds in a biological system. |

Q & A

Q. What are the stability challenges of this compound under long-term storage, and how are they mitigated?

  • Methodological Answer :
  • Degradation pathways (e.g., oxidation or hydrolysis) are minimized by:
  • Storing under inert gas (N₂ or Ar) .
  • Adding stabilizers (e.g., BHT) to prevent radical-mediated oxidation .
  • Conducting accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.